Lapachenole

描述

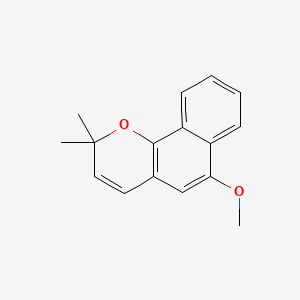

Structure

3D Structure

属性

CAS 编号 |

573-13-7 |

|---|---|

分子式 |

C16H16O2 |

分子量 |

240.30 g/mol |

IUPAC 名称 |

6-methoxy-2,2-dimethylbenzo[h]chromene |

InChI |

InChI=1S/C16H16O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-10H,1-3H3 |

InChI 键 |

BFGQXXNDFKWDMA-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2)OC)C |

规范 SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2)OC)C |

其他CAS编号 |

573-13-7 |

同义词 |

lapachenole |

产品来源 |

United States |

Natural Abundance and Advanced Isolation Methodologies

Phytochemical Sourcing and Botanical Distribution of Lapachenole

This compound has been identified in distinct and unrelated plant families, suggesting convergent evolution in the biosynthesis of this class of compounds. The primary botanical sources reported in scientific literature include species from the Gesneriaceae and Verbenaceae families.

Within the Gesneriaceae family, this compound has been isolated from the tubers of Sinningia species. Specifically, phytochemical investigations of Sinningia warmingii and Sinningia canescens, both native to Brazil, have confirmed the presence of this compound alongside a variety of other naphthoquinones and anthraquinones nih.gov.

In the Verbenaceae family, this compound has been reported in the aerial parts of Lippia graveolens, a species commonly known as Mexican oregano nih.gov. This plant is widely distributed in Mexico and Central America and is known for its rich content of essential oils and phenolic compounds. The presence of this compound in Lippia species indicates a broader botanical distribution than initially confined to the Sinningia genus.

The table below summarizes the known botanical sources of this compound.

| Family | Genus | Species | Plant Part | Reference |

| Gesneriaceae | Sinningia | S. warmingii | Tubers | nih.gov |

| Gesneriaceae | Sinningia | S. canescens | Tubers | nih.gov |

| Verbenaceae | Lippia | L. graveolens | Aerial Parts | nih.gov |

Optimized Extraction and Preparative Separation Techniques

The isolation of this compound from its natural matrices requires a multi-step process involving initial extraction followed by preparative chromatographic separation. While studies dedicated solely to the "optimization" of this compound extraction are not prevalent, established phytochemical methodologies provide a clear pathway for its isolation.

Extraction: A common and effective method for extracting this compound from plant material involves solvent extraction at room temperature. For instance, in the case of Sinningia warmingii, dried and powdered tubers are subjected to exhaustive extraction with ethanol (B145695) nih.gov. This initial step yields a crude ethanolic extract containing a complex mixture of metabolites, including this compound.

Following the initial extraction, a liquid-liquid partitioning procedure is employed to fractionate the crude extract based on polarity. The ethanolic extract is typically dissolved in an ethanol-water mixture and successively partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and butanol. This step serves to separate compounds into broader chemical classes, concentrating this compound in one of the fractions, typically the less polar ones, thereby simplifying the subsequent purification steps.

Preparative Separation: The definitive isolation of this compound from the enriched fractions is achieved through preparative chromatography. This technique is essential for separating structurally similar compounds that are often co-extracted from the plant matrix.

Column Chromatography (CC): The fractions obtained from liquid-liquid partitioning are subjected to column chromatography over a solid stationary phase, such as silica (B1680970) gel. A gradient elution is performed using a solvent system, commonly a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increasing. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often employed. This technique offers higher resolution and efficiency compared to conventional column chromatography. A reversed-phase column (e.g., C18) with a mobile phase, typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to achieve the final separation.

The table below outlines a typical workflow for the extraction and separation of this compound.

| Step | Technique | Description |

| 1. Initial Extraction | Solvent Maceration | Dried, powdered plant material (e.g., tubers) is soaked in ethanol at room temperature to produce a crude extract. |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between an aqueous-alcoholic phase and various organic solvents (e.g., hexane, ethyl acetate) to separate compounds by polarity. |

| 3. Coarse Separation | Column Chromatography | The enriched fraction is passed through a silica gel column, eluting with a solvent gradient (e.g., hexane-ethyl acetate) to separate constituents. |

| 4. Final Purification | Preparative HPLC | Fractions containing this compound are further purified on a preparative HPLC system to yield the pure compound. |

Characterization of this compound from Diverse Biological Matrices

Once isolated, the structural confirmation of this compound is performed using a combination of spectroscopic techniques. The identification relies on comparing the acquired data with established literature values for the compound.

The primary methods for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural features.

The identity of this compound isolated from natural sources like Sinningia warmingii is confirmed by comparing its ¹H and ¹³C NMR spectral data with those reported in the literature nih.gov.

The following table presents the characteristic ¹H and ¹³C NMR spectral data for this compound, which serves as a reference for its identification.

Spectroscopic Data for this compound Characterization

| Technique | Key Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons of the pyran ring, a methoxy (B1213986) group, and two geminal methyl groups are observed at characteristic chemical shifts. |

| ¹³C NMR | Resonances for all 16 carbons are identified, including those of the aromatic rings, the pyran ring, the methoxy carbon, and the gem-dimethyl carbons. |

| MS | The mass spectrum shows a molecular ion peak consistent with the molecular formula of this compound (C₁₆H₁₆O₂). |

Synthetic Strategies and Rational Derivatization

De Novo Synthetic Routes for Lapachenole Scaffolds

De novo synthesis offers a powerful approach to constructing the this compound framework, allowing for the generation of structural diversity. One notable method involves a one-step process that creates both rings of the chromene system simultaneously. acs.org An alternative de novo approach has been reported for the synthesis of this compound (VIa) and 5-methylthis compound (VIb), which starts from a Fischer carbene complex. fiz-chemie.de However, a related strategy utilizing a trimethylsilyl (B98337) enyne (VII) was found to yield only a five-membered ring product (VIII), highlighting the nuanced challenges in directing cyclization pathways. fiz-chemie.de

Microwave-assisted synthesis has also been explored as an efficient method for the selective synthesis of naphthopyrans like this compound. researchgate.net These methods provide rapid and controlled access to the core structure, which is advantageous for further derivatization.

Chemoenzymatic Approaches to this compound and its Analogs

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry, offering a powerful strategy for creating complex molecules. mdpi.com While specific chemoenzymatic routes to this compound are not extensively detailed in the literature, the principles of this approach can be applied. For instance, enzymes could be used for stereoselective reactions that would be challenging to achieve through purely chemical means. nih.gov

This strategy often involves using enzymes for key transformations such as hydroxylations, epoxidations, or stereoselective reductions on a synthetic intermediate. nih.gov The integration of biocatalysis can lead to more efficient and environmentally friendly synthetic routes. mdpi.com For a molecule like this compound, a chemoenzymatic approach could potentially be used to introduce chirality or to perform regioselective modifications on the naphthoquinone core before cyclization. The development of such methods relies on identifying suitable enzymes that can act on this compound precursors. chemistryviews.orgrsc.org

Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers

The stereocontrolled synthesis of specific enantiomers or diastereomers of a chiral molecule is crucial for understanding its biological activity. mdpi.com While this compound itself is not chiral, the introduction of substituents can create stereocenters. Methodologies for stereocontrolled synthesis often rely on the use of chiral catalysts, auxiliaries, or starting materials to direct the formation of a particular stereoisomer. ub.eduorganic-chemistry.org

For this compound analogs with stereocenters, a number of synthetic strategies could be envisioned. Asymmetric catalysis could be employed to set key stereocenters during the construction of the carbon skeleton. ub.edu Another approach would be the use of resolution techniques to separate enantiomers from a racemic mixture. nih.gov The development of stereocontrolled synthetic routes is an active area of research in organic chemistry, and these general principles are applicable to the synthesis of chiral this compound derivatives. nih.gov

Directed Chemical Modification and Derivative Generation

The generation of this compound derivatives through directed chemical modification is a common strategy to explore structure-activity relationships. A variety of derivatives can be synthesized by modifying the lapachol (B1674495) precursor or the final this compound molecule. For instance, lapachol has been chemically modified to produce thiosemicarbazone and semicarbazone derivatives. researchgate.net The reaction of lapachol with thiosemicarbazide (B42300) yielded the corresponding thiosemicarbazone in 73% yield, while reaction with semicarbazide (B1199961) produced the semicarbazone in 13% yield. researchgate.net

Another approach involves the synthesis of 1,2,3-triazole derivatives of lapachol through click chemistry. nih.gov This involves the alkylation of lapachol's hydroxyl group to form a propargyl ether, followed by a copper-catalyzed cycloaddition with various organic azides. nih.gov These modifications can significantly alter the biological properties of the parent compound. Additionally, this compound has been used as a photoaffinity ligand to study enzyme active sites, demonstrating its utility as a chemical probe. acs.orgnih.gov

| Derivative Class | Starting Material | Key Reagents | Reported Yield |

| Thiosemicarbazone | Lapachol | Thiosemicarbazide | 73% |

| Semicarbazone | Lapachol | Semicarbazide | 13% |

| 1,2,3-Triazoles | Lapachol | Propargyl bromide, Organic azides, Copper catalyst | Not specified |

Exploitation of Related Naphthoquinone Precursors in this compound Synthesis

The synthesis of this compound and its analogs often utilizes readily available naphthoquinone precursors. Lapachol, a naturally occurring naphthoquinone, is a common starting material for the synthesis of β-lapachone, a related compound, and can be envisioned as a precursor for this compound as well. researchgate.netgoogle.com Lapachol itself can be isolated from the wood of Tabebuia species or synthesized from simpler precursors. researchgate.netconicet.gov.ar

Lawsone (2-hydroxy-1,4-naphthoquinone) is another key precursor in the synthesis of many naphthoquinones, including lapachol and its derivatives. nih.govnih.govredalyc.orgresearchgate.net For example, new 1,4-naphthoquinones structurally related to lapachol have been synthesized from lawsone and oxygenated arylmercurials. nih.gov Similarly, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) has been used as a starting material to synthesize a series of 5-hydroxy-1,4-naphthoquinone analogues. conicet.gov.ar The availability of these natural and synthetic naphthoquinones provides a versatile platform for the synthesis of a wide range of this compound-related compounds. rsc.orgbrieflands.com

| Precursor | Target Compound Class |

| Lapachol | β-lapachone, this compound derivatives |

| Lawsone | Lapachol and related 1,4-naphthoquinones |

| Juglone | 5-Hydroxylapachol and its analogs |

Mechanistic Elucidation of Biological Interactions and Cellular Responses

Enzyme-Lapachenole Interrogations

Characterization of Cytochrome P450 Enzyme Interactions and Inhibition Kinetics (e.g., CYP3A4 Photoaffinity Ligand Studies)Lapachenole has been characterized as an effective photoaffinity ligand (PAL) for human Cytochrome P450 3A4 (CYP3A4)nih.govresearchgate.netfrontiersin.org. This compound, a naturally occurring benzochromene, undergoes photoinduced rearrangements upon UV irradiation, generating highly conjugated and reactive intermediatesresearchgate.netfrontiersin.org. These reactive intermediates can then covalently bind to amino acid residues within the enzyme's active site, a process crucial for photoaffinity labelingnih.govresearchgate.netfrontiersin.org.

In addition to its role as a PAL, this compound also functions as a substrate for CYP3A4, being metabolized into hydroxylated products nih.gov. Its ability to access the protein's active site was demonstrated by its competitive inhibition of CYP3A4-mediated oxidative metabolism of midazolam, with an IC50 value of 71 μM researchgate.netfrontiersin.org. Crucially, upon irradiation of the enzyme-ligand complex with ultraviolet light, this inhibition becomes irreversible, a hallmark of photoaffinity labeling researchgate.netfrontiersin.org. Furthermore, this compound can undergo Michael addition reactions with nucleophiles like glutathione (B108866) upon irradiation researchgate.netfrontiersin.org.

Table 1: this compound Interaction with CYP3A4

| Parameter | Value | Reference |

| Role | Photoaffinity Ligand, Substrate | nih.govresearchgate.netfrontiersin.org |

| Metabolism by CYP3A4 | Hydroxylated products | nih.gov |

| Inhibition of Midazolam Metabolism | IC50 = 71 μM | researchgate.netfrontiersin.org |

| Inhibition Type | Irreversible upon UV irradiation | researchgate.netfrontiersin.org |

Advanced Approaches for Molecular Target Identification

Mass Spectrometry-Based Proteomics for Ligand-Protein Adduct AnalysisMass spectrometry (MS)-based proteomics has been instrumental in identifying the specific sites of this compound modification on CYP3A4. Following photoaffinity labeling, this compound forms covalent adducts with CYP3A4nih.govresearchgate.net. Advanced analytical techniques, including High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS) and nano-Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight (nano-LC/ESI QTOF) tandem mass spectrometry (MS/MS), were employed to analyze these adductsnih.gov.

Proteolytic digestion of the photolabeled CYP3A4 protein allowed for the isolation and characterization of modified peptide fragments nih.gov. Two primary peptide adducts, accounting for over 95% of the labeled peptides, were identified: ECYSVFTNR (positions 97-105) and VLQNFSFKPCK (positions 459-469) nih.gov. Further localization of the modification sites using MS/MS confirmed that this compound covalently binds to cysteine residues Cys-98 and Cys-468 within the CYP3A4 protein nih.govresearchgate.net. These findings provide direct evidence for this compound's interaction with specific regions of the CYP3A4 active site, including the putative B-B' loop region, which is thought to be involved in substrate access nih.gov.

Table 2: Identified this compound-CYP3A4 Adducts and Modification Sites

| Peptide Sequence | Residue Position | Modification Site | MS Techniques Used | Reference |

| ECYSVFTNR | 97-105 | Cys-98 | HPLC/ESI-MS, nano-LC/ESI QTOF, MS/MS | nih.govresearchgate.net |

| VLQNFSFKPCK | 459-469 | Cys-468 | HPLC/ESI-MS, nano-LC/ESI QTOF, MS/MS | nih.govresearchgate.net |

Compound Names Mentioned:

this compound

Cytochrome P450 3A4 (CYP3A4)

Glutathione

Midazolam

ECYSVFTNR (Peptide Sequence)

VLQNFSFKPCK (Peptide Sequence)

Cys-98 (Cysteine residue)

Cys-468 (Cysteine residue)

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the correlation between a compound's chemical structure and its biological effects slideshare.netstudysmarter.co.uk. These investigations systematically modify molecular structures to determine which functional groups or structural motifs are critical for biological activity, thereby guiding the optimization of lead compounds into more effective and selective drug candidates slideshare.netstudysmarter.co.uk.

This compound, a naturally occurring naphthoquinone, along with its related compounds, has attracted scientific interest due to its diverse biological properties researchgate.netresearchgate.netacs.org. Research has indicated that this compound interacts with cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism scispace.com. Early Nuclear Magnetic Resonance (NMR) studies have explored the structural basis of this interaction, suggesting this compound's potential role as a modulator or inhibitor of CYP3A4 activity scispace.com. Such investigations are foundational for understanding how structural modifications in this compound or its synthesized analogs might influence their biological efficacy and target specificity. Lapachol (B1674495), a closely related naphthoquinone, has also been a subject of extensive research for its pharmacological activities, with its potential as a scaffold for drug design being widely explored, implying ongoing SAR efforts within this chemical class researchgate.net.

Correlative Analysis of Structural Features and In Vitro Biological Responses

The correlative analysis of structural features with in vitro biological responses is paramount for deciphering the precise mechanisms by which this compound and its derivatives exert their effects. Although specific detailed correlative studies focusing solely on this compound were not extensively detailed in the provided search snippets, insights can be drawn from related compounds. For instance, lapachol, a structural relative of this compound, has exhibited in vitro immunomodulatory activities on human granulocytes and lymphocytes, as well as antiproliferative effects against various cancer cell lines researchgate.netresearchgate.net. These observed in vitro responses are intrinsically linked to the molecular architecture of lapachol and its analogs, providing a basis for SAR investigations. The interaction of this compound with cytochrome P450 3A4 (CYP3A4) represents a significant in vitro biological response where structural characteristics are pivotal in determining the compound's modulatory or inhibitory capacity scispace.comescholarship.org. Elucidating how specific structural alterations in this compound impact its binding affinity and functional outcome on CYP3A4 is a critical objective within SAR studies.

Biosynthetic Pathways and Biotransformation Dynamics

Proposed Lapachenole Biosynthetic Networks in Natural Sources

While the complete biosynthetic pathway of this compound in plants, particularly in species of the Bignoniaceae family where related naphthoquinones are abundant, has not been fully elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of other 1,4-naphthoquinones. The biosynthesis of these compounds in plants is known to be complex, with various pathways contributing to the formation of the naphthoquinone scaffold.

The core structure of this compound is a naphthoquinone ring with a furan (B31954) ring fused to it. The biosynthesis is likely to start from precursors derived from the shikimate pathway. This pathway provides chorismate, which is a key intermediate in the synthesis of many aromatic compounds. It is hypothesized that 1,4-dihydroxy-2-naphthoate (DHNA), a known precursor for phylloquinone (vitamin K1) and other naphthoquinones, also serves as a central intermediate for this compound biosynthesis.

The subsequent steps would involve the prenylation of the naphthoquinone core, likely with dimethylallyl pyrophosphate (DMAPP) derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. This would lead to the formation of lapachol (B1674495), a well-known precursor of many furanonaphthoquinones. The final and critical step would be the oxidative cyclization of the isoprenyl side chain of lapachol to form the furan ring of this compound. This transformation is likely catalyzed by a specific cyclase or an oxidoreductase enzyme. The exact nature of this enzyme and the precise mechanism of ring closure in the biosynthesis of this compound remain areas for further investigation.

Microbial Bioconversion and Metabolic Fate Studies in In Vitro Systems

The biotransformation of naphthoquinones by microorganisms is a significant area of research, as it can lead to the production of novel derivatives with potentially enhanced biological activities. While direct studies on the microbial bioconversion of this compound are limited, extensive research on its precursor, lapachol, provides valuable insights into the potential metabolic fate of this compound in microbial systems.

Various filamentous fungi, including species of Aspergillus and Cunninghamella, have been shown to effectively biotransform lapachol into a variety of products. These transformations often involve oxidative cyclization of the side chain, leading to the formation of furanonaphthoquinones such as dehydro-α-lapachone. Other observed reactions include hydroxylation of the side chain and degradation of the naphthoquinone ring.

Probiotic bacteria have also demonstrated the ability to metabolize lapachol, producing different metabolites in mixed and isolated cultures. This highlights the potential for gut microbiota to influence the metabolic fate of ingested naphthoquinones.

The metabolic fate of related naphthoquinones has also been investigated in in vitro mammalian systems. For instance, studies on β-lapachone using cryopreserved hepatocytes from various species, including humans, have revealed that the primary metabolic pathways involve Phase II conjugation reactions, such as glucuronidation and sulfation. These reactions typically occur on the quinone moiety after its reduction. It is plausible that this compound would undergo similar metabolic transformations in in vitro systems, with the furanonaphthoquinone core being a target for reductive metabolism followed by conjugation. The furan ring itself could also be a site for oxidative metabolism, potentially leading to ring-opened products, a common metabolic pathway for furan-containing compounds. nih.gov

Interactive Table: Microbial Transformation Products of Lapachol

| Original Compound | Microorganism | Transformation Product(s) | Reaction Type |

| Lapachol | Aspergillus niger | Dehydro-α-lapachone | Oxidative Cyclization |

| Lapachol | Cunninghamella elegans | Hydroxylated lapachol derivatives | Hydroxylation |

| Lapachol | Mixed probiotic culture | Dehydro-α-lapachone and other metabolites | Oxidative Cyclization, other |

Enzymatic Transformations of this compound Precursors

The conversion of lapachol to this compound and other furanonaphthoquinones is a key transformation that can be achieved through both chemical and enzymatic means. While specific enzymes responsible for the direct conversion of lapachol to this compound in plants have not yet been isolated and characterized, the types of reactions involved suggest the participation of oxidoreductases and cyclases.

Enzymes, particularly from microbial sources, have been shown to catalyze the oxidative cyclization of lapachol. For example, fungal enzymes can mediate the formation of dehydro-α-lapachone from lapachol. This suggests that enzymes with similar catalytic activities could be involved in the biosynthesis of this compound.

The formation of the furan ring is a common motif in many natural products, and various enzymatic strategies for its construction have been identified. These often involve the oxidation of a suitable precursor followed by an intramolecular cyclization. In the case of this compound, an enzyme could catalyze the epoxidation of the double bond in the isoprenyl side chain of lapachol, followed by an acid-catalyzed or enzyme-mediated ring closure to form the furan ring. Alternatively, a dehydrogenase could introduce a double bond in the side chain, followed by a Michael-type addition of the hydroxyl group to form the furan ring. The elucidation of the specific enzymes and mechanisms involved in the transformation of this compound precursors is an active area of research with potential applications in the biocatalytic production of these compounds.

Advanced Analytical Techniques and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of Lapachenole, like any complex organic molecule, rely heavily on high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Based on the structure of this compound (6-methoxy-2,2-dimethyl-2H-benzo[h]chromene) and general principles of NMR spectroscopy, a hypothetical data table of expected NMR shifts can be constructed.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~1.5 (s, 6H) | ~28 |

| O-C(CH₃)₂ | - | ~78 |

| =CH- | ~5.7 (d, J ≈ 10 Hz) | ~122 |

| =CH-O | ~6.5 (d, J ≈ 10 Hz) | ~130 |

| Ar-OCH₃ | ~3.9 (s, 3H) | ~56 |

| Ar-C | - | ~115-150 |

| Ar-H | ~7.0-8.0 (m) | - |

Note: These are predicted values based on known ranges for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound as C₁₆H₁₆O₂. nih.gov While a detailed fragmentation study specifically for this compound is not widely published, analysis of its mass spectrum and comparison with related compounds like lapachol (B1674495) can provide probable fragmentation pathways. Electron ionization (EI) would likely lead to the loss of a methyl group from the gem-dimethyl group, resulting in a stable tertiary carbocation.

Advanced Chromatographic-Spectrometric Coupling for Metabolite Profiling

To understand the metabolic fate of this compound in biological systems, advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods allow for the separation, identification, and quantification of metabolites in complex biological matrices like plasma, urine, and bile.

While specific studies on the metabolite profiling of this compound are not extensively documented, research on the structurally related compound, lapachol, provides a strong indication of the likely metabolic transformations this compound might undergo. These transformations often include phase I reactions like hydroxylation and reduction, followed by phase II conjugation reactions such as glucuronidation and sulfation.

An LC-MS/MS method would be the preferred approach for analyzing this compound metabolites due to the polarity of the potential conjugated metabolites. A typical workflow would involve:

Sample Preparation: Extraction of metabolites from the biological matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: Separation of the parent compound and its metabolites using a reversed-phase HPLC or UHPLC column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of formic acid to improve ionization.

Mass Spectrometric Detection and Characterization: Detection and structural elucidation of the metabolites using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap). Precursor ion scans, product ion scans, and neutral loss scans would be employed to identify the various metabolites based on their fragmentation patterns and the characteristic mass shifts corresponding to different metabolic reactions.

Investigation of Photochromic Behavior and Photokinetic Parameters

A key characteristic of this compound is its photochromism, the ability to undergo a reversible change in color upon exposure to light. The investigation of this behavior and the determination of its photokinetic parameters are crucial for understanding its potential applications in areas like molecular switches and optical data storage.

The photokinetic behavior of this compound has been studied using monochromatic irradiation in the UV and visible ranges. tandfonline.com Upon UV irradiation, this compound undergoes a ring-opening reaction to form colored, open-ring isomers. This process is reversible, and the colored form can revert to the colorless closed-ring form either thermally or by exposure to visible light. Research has identified two colored photoproducts: one that is thermoreversible and another that is thermostable but photoreversible. tandfonline.com

Spectrokinetic methods are employed to determine the quantum yields of both the color-forming and color-bleaching photoreactions, as well as the kinetic parameters of the thermal fading process. tandfonline.com

Interactive Data Table: Photokinetic Parameters of this compound

| Parameter | Description |

| Color-forming quantum yield (Φ_forward) | The efficiency of the conversion from the colorless to the colored form upon UV irradiation. |

| Color-bleaching quantum yield (Φ_reverse) | The efficiency of the reversion from the colored to the colorless form upon visible light irradiation. |

| Thermal fading rate constant (k_thermal) | The rate at which the colored form reverts to the colorless form in the dark. This is often temperature-dependent. |

Note: Specific numerical values for these parameters would be obtained from detailed photokinetic studies.

Application of In Vitro Models for Functional Assessment

In vitro models are essential tools for assessing the biological and functional properties of this compound in a controlled laboratory setting. These models can range from isolated enzymes to cell-based assays and can provide insights into the compound's mechanism of action and potential therapeutic applications.

One notable in vitro functional assessment of this compound has demonstrated its role as a photoaffinity ligand for cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. nih.gov In the absence of light, this compound acts as a competitive inhibitor of CYP3A4-mediated metabolism. nih.gov However, upon irradiation with UV light, the inhibition becomes irreversible, indicating a light-dependent covalent modification of the enzyme. nih.gov This property makes this compound a valuable tool for studying the active site of CYP3A4.

Furthermore, various benzochromene derivatives have been evaluated in a range of in vitro functional assays, suggesting potential areas of investigation for this compound itself. These include assays for:

Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.

Antimicrobial Activity: Determining the minimum inhibitory concentration (MIC) against different strains of bacteria and fungi. nih.gov

These assessments typically involve treating the in vitro models with varying concentrations of the compound and measuring specific endpoints such as cell viability, enzyme activity, or microbial growth.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools that complement experimental studies by providing atomic-level insights into the structure, properties, and interactions of molecules like this compound.

Computational Chemistry methods, such as Density Functional Theory (DFT), can be used to:

Predict Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Elucidate Reaction Mechanisms: Investigate the energetics and transition states of the photochromic ring-opening and ring-closing reactions.

Determine Molecular Properties: Calculate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments to understand the reactivity and intermolecular interactions of this compound.

Molecular Dynamics (MD) Simulations can be employed to study the dynamic behavior of this compound and its interactions with biological macromolecules. For example, MD simulations could be used to:

Model Ligand-Protein Interactions: Simulate the binding of this compound to the active site of enzymes like CYP3A4 to understand the molecular basis of its inhibitory activity.

Investigate Conformational Changes: Explore the conformational landscape of this compound and its photoisomers.

Study Membrane Permeation: Simulate the interaction of this compound with lipid bilayers to predict its ability to cross cell membranes.

These computational approaches can guide experimental design and provide a deeper understanding of the structure-function relationships of this compound.

Emerging Research Trajectories and Future Perspectives

Development of Lapachenole-Derived Chemical Probes for Biological Systems

The development of chemical probes derived from bioactive molecules is a crucial step in elucidating their mechanisms of action and identifying their molecular targets. nih.govresearchgate.net For this compound, this area of research is beginning to yield valuable tools for chemical biology. A significant advancement has been the use of this compound as a photoaffinity ligand. nih.govnih.gov Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological system. rsc.orgenamine.net

In one notable study, this compound was employed as an effective photoaffinity ligand for human cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. nih.govnih.gov Upon irradiation with ultraviolet light, this compound forms a covalent bond with the enzyme, allowing for the identification of its binding site through mass spectrometry. nih.govacs.org This research not only provided direct evidence of the interaction between this compound and CYP3A4 but also highlighted the potential of its chromene scaffold for developing probes for other enzymes. nih.gov

Future research in this area will likely focus on the synthesis of a broader range of this compound-derived probes. For instance, the incorporation of reporter tags such as biotin (B1667282) or fluorescent dyes could facilitate the isolation and visualization of this compound's cellular targets. beilstein-journals.orgnih.govnih.govmagtechjournal.com The synthesis of biotinylated probes, which can be captured using streptavidin-coated beads, is a well-established strategy for pull-down assays to identify protein interactors. beilstein-journals.orgnih.gov

Table 1: this compound as a Photoaffinity Ligand for Cytochrome P450 3A4

| Property | Finding | Reference |

|---|---|---|

| Target Enzyme | Cytochrome P450 3A4 (CYP3A4) | nih.govnih.gov |

| Mechanism | Photoaffinity labeling upon UV irradiation | nih.govnih.gov |

| Binding Site | Covalent modification of CYP3A4 | nih.govacs.org |

| Significance | Direct evidence of interaction and potential for broader probe development | nih.gov |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Investigations

Omics technologies, such as proteomics and metabolomics, offer a systems-level perspective on the biological effects of small molecules, providing comprehensive insights into their mechanisms of action. creative-proteomics.comyoutube.commetabolomicsworkbench.org While specific proteomics and metabolomics studies on this compound are still emerging, the application of these technologies to related compounds underscores their potential for future this compound research.

Proteomics can be employed to identify the cellular proteins that are differentially expressed or post-translationally modified in response to this compound treatment. youtube.comresearchgate.net This can reveal the signaling pathways and cellular processes modulated by the compound. Quantitative proteomics approaches, in conjunction with chemical probes, are particularly powerful for direct target identification. researchgate.netcreative-proteomics.com

Metabolomics focuses on the global analysis of small-molecule metabolites in a biological system. researchgate.netresearchgate.net By profiling the metabolic changes induced by this compound, researchers can identify the metabolic pathways that are perturbed. nih.govfrontiersin.org This can provide crucial information about the compound's functional effects and potential off-target activities. For example, metabolomic analysis of cancer cells treated with other chemotherapeutic agents has revealed significant alterations in key metabolic pathways, offering insights into their anticancer mechanisms. nih.gov

Future integration of proteomics and metabolomics in this compound research will be instrumental in constructing a comprehensive picture of its biological activity, from identifying its direct protein targets to understanding its downstream effects on cellular metabolism and signaling networks.

Innovations in Green Chemistry for Sustainable this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to develop more environmentally friendly and sustainable processes. researchgate.netejcmpr.comnih.govijprt.org For a molecule with the synthetic complexity of this compound, which belongs to the chromene and naphthoquinone families, innovations in green chemistry are particularly relevant.

One promising area is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govias.ac.innih.govijsr.net The synthesis of various chromene and naphthoquinone derivatives has been successfully achieved using microwave irradiation, suggesting that this technology could be applied to develop more efficient syntheses of this compound. nih.govias.ac.innih.gov

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. nih.govresearchgate.netnih.gov This method has been shown to be effective for the synthesis of naphthoquinone derivatives, offering advantages such as shorter reaction times and milder reaction conditions compared to conventional heating. nih.govresearchgate.netnih.gov

Furthermore, the use of biocatalysts, such as enzymes, in organic synthesis is a cornerstone of green chemistry. nih.govEnzymatic synthesis can offer high selectivity and operate under mild, environmentally benign conditions. nih.gov The potential for enzymatic approaches to key steps in the synthesis of this compound or its precursors is an exciting area for future exploration.

Table 2: Green Chemistry Approaches Applicable to this compound Synthesis

| Green Chemistry Technique | Potential Advantages | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions | nih.govias.ac.innih.govijsr.net |

| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions | nih.govresearchgate.netnih.gov |

| Enzymatic Synthesis | High selectivity, mild and environmentally benign conditions | nih.gov |

Exploration of this compound in Photopharmaceutical Research

Photopharmaceutical research involves the use of light to control the activity of therapeutic agents, offering the potential for highly targeted treatments with reduced side effects. sciforum.net The inherent photochemical properties of this compound, particularly its ability to act as a photoaffinity label, suggest its potential for exploration in this field. nih.gov

A key area of photopharmaceutical research is photodynamic therapy (PDT) , which utilizes a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that can kill cancer cells. nih.govmiami.edunih.govrsc.orgresearchgate.net The ability of a molecule to efficiently generate singlet oxygen, a potent ROS, is a critical characteristic of an effective photosensitizer. nih.govmiami.edunih.gov While the singlet oxygen generation capacity of this compound has not been extensively studied, its chromene and naphthoquinone moieties are present in other compounds with known photodynamic activity. Future research should focus on characterizing the photophysical properties of this compound, including its absorption spectrum, triplet state lifetime, and quantum yield of singlet oxygen generation, to assess its potential as a photosensitizer for PDT. sciforum.net

Furthermore, the development of photoactivatable this compound derivatives could lead to novel therapeutic strategies. These compounds would be inactive until irradiated with light at a specific wavelength, at which point they would convert to an active form. This approach would allow for precise spatial and temporal control over the drug's activity, minimizing off-target effects.

Synergistic Research with Related Naphthoquinone Chemotypes

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer. nih.gov The goal of combination therapy is often to achieve a synergistic effect, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs. nih.gov Naphthoquinones, as a class of compounds, have shown promise in synergistic combinations with other anticancer agents. nih.gov

For instance, studies on other naphthoquinones have demonstrated synergistic cytotoxic effects when combined with conventional chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin. nih.gov Flavonoids such as quercetin (B1663063) have also been shown to act synergistically with anticancer drugs. magtechjournal.com Given that this compound shares the naphthoquinone scaffold, it is a prime candidate for synergistic studies with other chemotypes, including other naphthoquinones and established anticancer drugs.

Future research should investigate the in vitro and in vivo synergistic effects of this compound in combination with a panel of other bioactive compounds. High-throughput screening methods could be employed to identify promising combinations. Mechanistic studies would then be necessary to elucidate the molecular basis of any observed synergy, which could involve complementary mechanisms of action, overcoming drug resistance, or enhancing drug bioavailability.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biotin |

| Doxorubicin |

| Cisplatin |

| Quercetin |

常见问题

Basic Research Questions

Q. What analytical techniques are commonly employed to detect and quantify lapachenole in plant extracts or biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) is widely used for this compound quantification due to its high sensitivity and specificity. For plant matrices, phytochemical extraction via Soxhlet or maceration with polar solvents (e.g., methanol) is followed by LC-MS analysis to isolate and identify this compound . Thin-layer chromatography (TLC) with UV visualization can serve as a preliminary screening tool.

Q. How can researchers confirm the structural identity of this compound in synthetic or natural samples?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation. Mass spectrometry (MS) with high-resolution capabilities (e.g., QTOF) confirms molecular weight and fragmentation patterns. Comparative analysis with reference spectra from databases or literature (e.g., []) ensures accuracy.

Q. What are the primary biological activities of this compound documented in preclinical studies?

- Methodological Answer : this compound exhibits photoaffinity labeling properties for cytochrome P450 enzymes (e.g., CYP3A4) and acts as a contact allergen. These activities are validated via competitive inhibition assays (e.g., IC₅₀ determination) and photolabeling experiments combined with proteolytic digestion and MS/MS analysis .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 3A4 at the molecular level, and what experimental approaches resolve its binding sites?

- Methodological Answer : Photoaffinity labeling with this compound under UV irradiation forms covalent adducts with CYP3A4. Post-labeling, enzymatic digestion (e.g., trypsin) and nano-LC/ESI-QTOF tandem MS identify modification sites (e.g., Cys-98 and Cys-468). Competitive inhibition assays (e.g., midazolam metabolism) further validate active-site interactions .

- Data Contradiction Note : this compound labels distinct cysteine residues compared to other probes like iodoacetamide (IA), suggesting context-dependent reactivity or structural rearrangements in CYP3A4 .

Q. What strategies improve the synthetic yield of this compound in multistep organic syntheses?

- Methodological Answer : The benzannulation/o-quinone methide formation/electrocyclization cascade using Fischer carbene complexes (e.g., chromium-based) and propargyl ethers is a key route. Yield optimization includes:

- Additives : Aniline (10 eq.) increases yield from 37% to 48% by stabilizing intermediates.

- Alkyne Substitution : Internal alkynes (e.g., 5-methylthis compound) improve yields (85%) by reducing oligomerization .

- Table : Synthetic Routes and Yields

| Starting Material | Catalyst/Additive | Yield (%) | Reference |

|---|---|---|---|

| Bromobenzene | Cr-carbene | 37–48 | |

| Internal alkyne | Cr-carbene | 85 |

Q. How can researchers address discrepancies in this compound’s metabolic and photolabeling data across studies?

- Methodological Answer : Contradictions (e.g., varying adduct sites in CYP3A4) require orthogonal validation:

Cross-linking Controls : Compare labeling patterns with/without UV irradiation and competitive inhibitors.

Structural Dynamics : Molecular dynamics simulations or cryo-EM to visualize conformational changes during labeling.

Reproducibility : Standardize reaction conditions (pH, irradiation wavelength) to minimize variability .

Q. What advanced spectral methods characterize this compound’s photochromic behavior under steady irradiation?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy tracks λmax shifts during photoactivation. Laser flash photolysis quantifies transient intermediates (e.g., opened chromene forms) with millisecond lifetimes. Time-resolved fluorescence decay assays measure reversibility and stability of photoproducts .

Guidelines for Experimental Design

- Photolabeling Studies : Ensure dark controls to distinguish specific labeling from non-specific binding. Use purified CYP3A4 to avoid matrix interference .

- Synthetic Chemistry : Monitor reaction progress via TLC and optimize concentration (0.005–0.1 M) to balance yield and side reactions .

- Data Reporting : Adhere to journal guidelines (e.g., Pharmaceutical Research) for tables, figures, and supplemental data. Define abbreviations (e.g., PAL for photoaffinity ligand) upon first use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。